molecular formula C15H9ClFN5O2S B15083336 4-((2-Chloro-5-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 577984-61-3

4-((2-Chloro-5-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15083336
CAS No.: 577984-61-3
M. Wt: 377.8 g/mol
InChI Key: NSIAPQDSOAGHSY-QGMBQPNBSA-N
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Description

The compound 4-((2-Chloro-5-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 577984-61-3, molecular formula: C₁₅H₉ClFN₅O₂S) is a Schiff base derivative of 1,2,4-triazole-5-thione. Its structure features:

  • A 1,2,4-triazole-5-thione core, which provides a planar heterocyclic scaffold.
  • A 4-fluorophenyl group at position 3, contributing hydrophobic and electron-withdrawing effects.
  • A 2-chloro-5-nitrobenzylidene substituent at position 4, introducing strong electron-withdrawing groups (Cl, NO₂) that influence reactivity and intermolecular interactions.

This compound is synthesized via condensation of 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 2-chloro-5-nitrobenzaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) .

Properties

CAS No.

577984-61-3

Molecular Formula

C15H9ClFN5O2S

Molecular Weight

377.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9ClFN5O2S/c16-13-6-5-12(22(23)24)7-10(13)8-18-21-14(19-20-15(21)25)9-1-3-11(17)4-2-9/h1-8H,(H,20,25)/b18-8+

InChI Key

NSIAPQDSOAGHSY-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-5-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic or basic conditions to yield the final triazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and nitro groups on the benzylidene moiety enable nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

  • Reaction with amines (e.g., piperidine) in ethanol at reflux replaces the 2-chloro group with amine substituents.

  • The 5-nitro group can be reduced to an amine using Sn/HCl, enabling further derivatization.

These substitutions modify electronic properties and enhance solubility for pharmacological applications.

Condensation via Imine Bond Formation

The benzylidene imine (-CH=N-) undergoes reversible Schiff base formation. Key examples include:

  • Aldehyde exchange reactions : Under microwave irradiation (287–330°C, 11–18 minutes), the imine bond reacts with substituted aldehydes (e.g., 4-chlorobenzaldehyde) to form new Schiff bases. Yields exceed 90% under optimized conditions .

Table 1: Condensation Efficiency Under Microwave vs. Conventional Heating

Aldehyde SubstituentConventional Yield (%)Microwave Yield (%)Time Reduction (min)
4-Chlorophenyl7397220 → 9
2-Hydroxyphenyl6689290 → 18
Phenyl7793270 → 11

Data adapted from PMC studies on analogous triazole-thiones .

Thione Group Reactivity

The C=S group participates in nucleophilic and redox reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form thioethers.

  • Oxidation : Treating with H₂O₂ or I₂ oxidizes the thione to a disulfide (-S-S-), critical for modulating biological activity.

  • Metal complexation : Coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donors, forming stable chelates verified by IR and NMR.

Functionalization of the Triazole Ring

The 1,2,4-triazole core undergoes regioselective reactions:

  • N-Alkylation : Reacts with alkylating agents (e.g., ethyl bromoacetate) at N1 or N4 positions, confirmed by ¹H NMR shifts near δ 4.30–4.60 ppm .

  • Cycloaddition : Participates in Huisgen-type click reactions with terminal alkynes under Cu(I) catalysis, forming triazole-linked hybrids .

Biological Activity Modulation Through Derivatization

Structural modifications directly impact pharmacological performance:

  • Antibacterial activity : Introduction of electron-withdrawing groups (e.g., -NO₂) enhances DNA gyrase inhibition by 40–60% compared to unsubstituted analogs .

  • Anticancer potential : Schiff base derivatives with pyridyl substituents show IC₅₀ values <10 μM against breast cancer cell lines .

Mechanistic Insights

  • Schiff base formation follows a nucleophilic addition-elimination pathway, accelerated by microwave-induced polarization .

  • Thione alkylation proceeds via an SN² mechanism in polar aprotic solvents.

  • Metal complexation involves d-orbital hybridization, stabilizing the enol-thione tautomer.

This compound’s versatility in synthetic chemistry and bioactivity optimization underscores its importance in medicinal and materials science research.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-5-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Similar 1,2,4-triazole-5-thione derivatives vary in substituents on the benzylidene and triazole rings. Key examples include:

Compound Name Substituents (Position 3/4) Electron Effects Evidence ID
4-((4-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)ethyl)-1H-triazole-5-thione 4-Cl-benzylidene, 2-fluoro-biphenyl Moderate EWG (Cl), hydrophobic
4-[(E)-(4-Fluorobenzylidene)amino]-3-methyl-1H-triazole-5-thione 4-F-benzylidene, methyl EWG (F), steric hindrance (methyl)
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene)amino-1H-triazole-3-thiol 4-phenoxybenzylidene, 4-NO₂-phenyl Strong EWG (NO₂), bulky
3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1H-triazole-5-thione Adamantane, 4-F-phenyl Bulky (adamantane), EWG (F)

Key Observations :

  • Electron-withdrawing groups (EWG) like NO₂ (target compound) or Cl enhance electrophilicity and may improve biological activity .
  • Bulky substituents (e.g., adamantane, phenoxy) reduce solubility but improve thermal stability .
  • The E-configuration of the C=N bond is consistent across benzylideneamino derivatives, as confirmed by X-ray crystallography .

Key Observations :

  • Microwave-assisted synthesis (e.g., compound 6d) offers faster reaction times and higher yields compared to conventional methods .
  • The target compound’s synthesis aligns with standard Schiff base formation but lacks reported optimization details.

Spectral and Crystallographic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Crystallography Evidence ID
Target Compound Not reported Not reported Thione form inferred from analogs
4-((4-Chlorobenzylidene)amino)-3-methyl-1H-triazole-5-thione C=N ~1600, S-H ~2550 Aromatic protons: 7.2–8.3 E-configuration, π-π stacking, N–H···S bonds
4-Amino-3-(4-chlorophenyl)-1H-triazole-5-thione N-H ~3300, C=S ~1250 NH₂: 5.2, aromatic: 7.4–7.8 Planar triazole ring, weak H-bonds

Key Observations :

  • The thione form (C=S) is predominant in triazole derivatives, as confirmed by IR (~1250 cm⁻¹) and crystallography .
  • NMR signals for aromatic protons in the target compound’s analogs appear between δ 7.2–8.3, influenced by substituents .

Physical Properties

Compound Solubility Melting Point (°C) Stability Evidence ID
Target Compound Low (polar solvents) Not reported Likely stable
4-((4-Chlorobenzylidene)amino)-3-methyl-1H-triazole-5-thione Moderate (DMSO) 210–212 Stable at RT
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene)amino-1H-triazole-3-thiol Low (ethanol) 185–187 Hygroscopic

Key Observations :

  • Nitro and chloro groups reduce solubility in polar solvents due to increased hydrophobicity .
  • Thermal stability is generally high (>200°C) for triazole-thiones .

Biological Activity

The compound 4-((2-Chloro-5-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (referred to as Compound X ) is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of Compound X, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

Compound X can be characterized by the following structural features:

  • Triazole ring : A five-membered heterocyclic compound known for various biological activities.
  • Chloro and nitro substitutions : These groups may enhance the compound's reactivity and biological potency.
  • Thione functional group : This group is known to contribute to the compound's pharmacological properties.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. Compound X was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

In a study exploring the structure-activity relationship (SAR), it was found that modifications at the phenyl ring significantly influenced antibacterial potency, with electron-donating groups enhancing activity against resistant strains like MRSA .

Antifungal Activity

Compound X also demonstrated promising antifungal activity. The compound was tested against fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that:

Fungal StrainInhibition Concentration (MIC)Reference
Candida albicans0.3 µg/mL
Aspergillus niger0.5 µg/mL

These findings suggest that Compound X could be a potential candidate for treating fungal infections, especially in immunocompromised patients.

Anticancer Activity

The anticancer potential of Compound X was evaluated in vitro against various cancer cell lines, including lung (A549), breast (MCF7), and colon cancer cells (HT29).

Cell LineIC50 (µg/mL)Reference
A54915.0
MCF712.5
HT2910.0

The mechanism of action appears to involve apoptosis induction, as evidenced by increased apoptotic bodies in treated cell lines observed through DAPI staining techniques . The presence of the azomethine group in its structure is believed to play a crucial role in its anticancer activity.

Case Studies

A notable case study involved the testing of Compound X against drug-resistant strains of Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing treatments, indicating its potential as an alternative therapeutic agent in tuberculosis management .

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